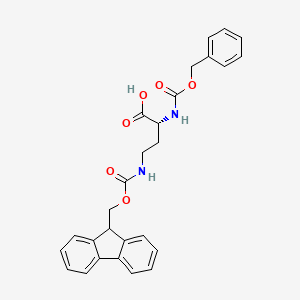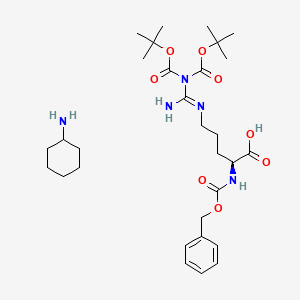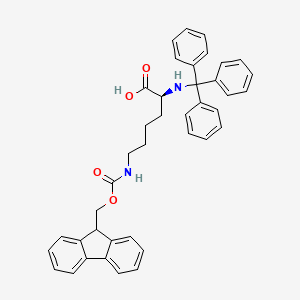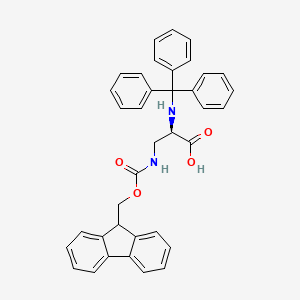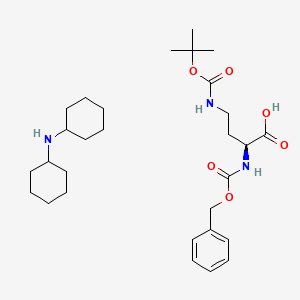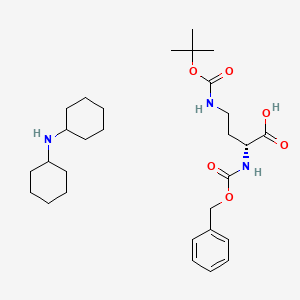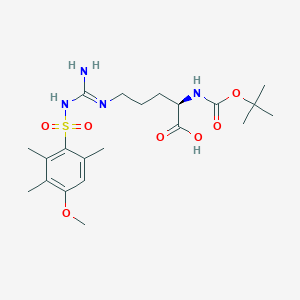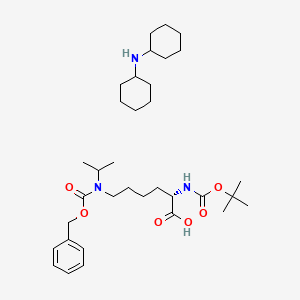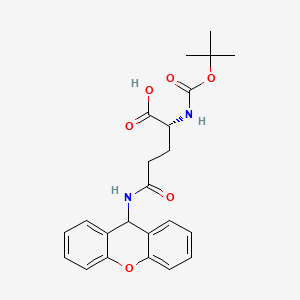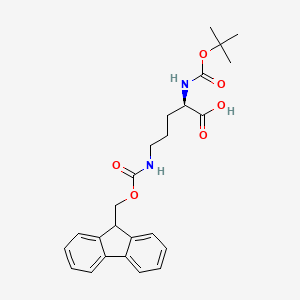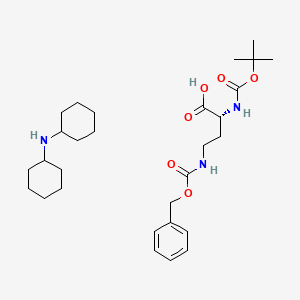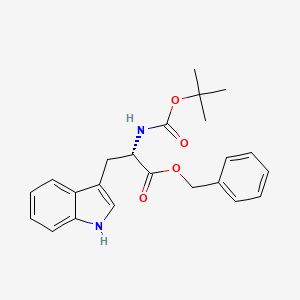
Fmoc-4-azido-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-azido-L-phenylalanine (Fmoc-4-AzPhe) is an important amino acid derivative used in various scientific research applications. It is a relatively new compound that has been gaining increasing interest in the scientific community due to its unique properties and applications. Fmoc-4-AzPhe is a synthetic amino acid that can be used as a building block for peptides and proteins. It is also used as an intermediate in organic synthesis and as a starting material for the synthesis of other azide-containing compounds.
Aplicaciones Científicas De Investigación
HIV-1 Protease Inhibition : Fmoc-4-azido-L-phenylalanine derivatives have been utilized in the design of inhibitors for HIV-1 protease. Fullerene amino acid-derived peptides, including those derived from Fmoc-4-azido-L-phenylalanine, showed potential in inhibiting HIV-1 protease, suggesting their utility in antiretroviral therapy (Strom et al., 2015).
Signal Transduction Studies : The synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine, a phosphotyrosyl mimetic, has implications for signal transduction studies. These analogues are useful for preparing inhibitors against signal transduction pathways (Yao et al., 1999).
Synthesis of Phosphonomethylphenylalanine Derivatives : Fmoc-4-phosphonomethyl-D,L-phenylalanine has been synthesized for use in solid-phase peptide synthesis. This research is significant for the synthesis of peptides corresponding to phosphorylated sites of certain phosphatases (Baczko et al., 1996).
Hydrogelation and Self-Assembly : Fmoc-phenylalanine derivatives, including those with halogenation, have been shown to self-assemble and promote hydrogelation in aqueous solvents. This is crucial for understanding the role of hydrophobic and π–π interactions in self-assembly (Ryan et al., 2010).
Antibacterial Composite Materials : Fmoc-pentafluoro-L-phenylalanine-OH nanoassemblies have been used to develop antibacterial composite materials. These materials have shown significant inhibition of bacterial growth without being cytotoxic to mammalian cell lines (Schnaider et al., 2019).
Native Chemical Ligation : The synthesis of erythro-N-Boc-β-mercapto-L-phenylalanine has enabled native chemical ligation at phenylalanine. This is applied to the synthesis of peptides, demonstrating its compatibility with reactive side chains (Crich & Banerjee, 2007).
Antibacterial Synergy Development : Fmoc-phenylalanine hydrogel combined with aztreonam showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating a potential new strategy for bacterial wound infections management (Gahane et al., 2020).
Propiedades
IUPAC Name |
(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCQWPWXJJNFA-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-azido-L-phenylalanine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

